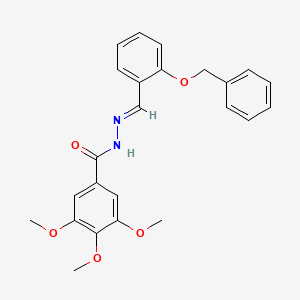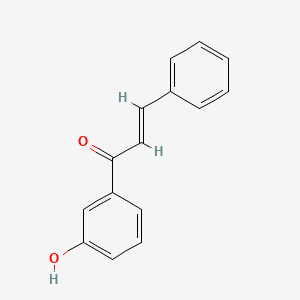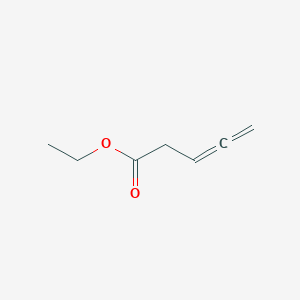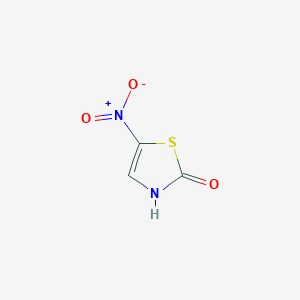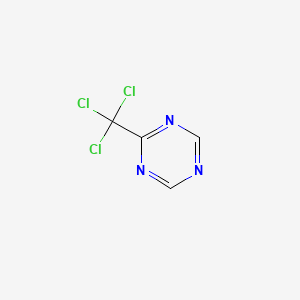
(1-tert-butylazétidin-2-yl)méthanol
Vue d'ensemble
Description
“(1-Tert-butylazetidin-2-yl)methanol” is a chemical compound with the CAS Number: 31247-31-1 . It has a molecular weight of 143.23 .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-tert-butylazetidin-2-yl)methanol” and its InChI Code is 1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 . This indicates that the compound contains 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“(1-Tert-butylazetidin-2-yl)methanol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Pharmacologie
(1-tert-butylazétidin-2-yl)méthanol: est un composé qui a des applications potentielles dans le domaine de la pharmacologie. Il peut être utilisé en pharmacologie de réseau et en études de docking moléculaire pour explorer les potentiels de traitement de diverses maladies . Ses propriétés structurelles peuvent lui permettre d'interagir avec des cibles biologiques, contribuant ainsi à la découverte de nouveaux agents thérapeutiques.
Synthèse Organique
En synthèse organique, This compound sert de brique de construction pour la création de molécules complexes. Il peut être impliqué dans la synthèse de nouveaux composés organiques, qui sont essentiels au développement de nouveaux médicaments et matériaux . Sa polyvalence dans les réactions chimiques en fait un atout précieux pour les chimistes de synthèse.
Chimie Médicinale
Le rôle du composé en chimie médicinale est significatif. Il peut être utilisé pour concevoir et synthétiser de nouveaux candidats médicaments avec des profils d'efficacité et de sécurité améliorés. La structure chimique du composé peut être modifiée pour améliorer son interaction avec des cibles biologiques, conduisant au développement de nouveaux médicaments .
Génie Chimique
En génie chimique, This compound peut être utilisé dans l'optimisation des procédés et le développement de nouveaux procédés chimiques. Il peut jouer un rôle dans la synthèse de matériaux pour les dispositifs de stockage d'énergie, tels que les batteries, contribuant ainsi aux progrès des technologies énergétiques durables .
Science des Matériaux
Ce composé a des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Il pourrait être utilisé dans la synthèse de polymères ou de revêtements ayant des caractéristiques uniques, telles qu'une durabilité accrue ou une conductivité améliorée .
Biochimie
This compound: peut être utilisé en recherche biochimique comme réactif ou sonde pour étudier les processus biologiques. Il pourrait contribuer à la compréhension des mécanismes enzymatiques ou au développement de tests de détection de molécules biologiques .
Mécanisme D'action
The mechanism of action of (1-Tert-butylazetidin-2-yl)methanol is not well understood. However, it is believed that the tert-butyl group and the hydroxyl group present in the compound play a crucial role in its mechanism of action. The tert-butyl group is known to provide steric hindrance, which can affect the reactivity of the compound. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which can influence the stereochemistry of the compound.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (1-Tert-butylazetidin-2-yl)methanol. However, it has been reported that this compound has low toxicity and is not mutagenic (Kobayashi et al., 2015). This suggests that the compound may have potential applications in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-Tert-butylazetidin-2-yl)methanol is its ability to act as a chiral auxiliary in asymmetric synthesis. This property makes it a valuable tool for the synthesis of chiral compounds. Additionally, the low toxicity and non-mutagenic nature of the compound make it a safe option for use in lab experiments.
However, one of the limitations of using (1-Tert-butylazetidin-2-yl)methanol is its cost. This compound is not readily available commercially, and its synthesis requires multiple steps, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on (1-Tert-butylazetidin-2-yl)methanol. One of the main directions is to explore its potential applications in medicinal chemistry. The low toxicity and non-mutagenic nature of the compound make it a promising candidate for drug development. Additionally, the use of (1-Tert-butylazetidin-2-yl)methanol as a chiral auxiliary in asymmetric synthesis can be further explored to develop new methods for the synthesis of chiral compounds.
Another direction for future research is to develop more efficient and cost-effective synthesis methods for (1-Tert-butylazetidin-2-yl)methanol. This can help to make the compound more accessible to researchers and enable its wider use in scientific research.
Conclusion
In conclusion, (1-Tert-butylazetidin-2-yl)methanol is a chemical compound that has potential applications in various fields. Its ability to act as a chiral auxiliary in asymmetric synthesis and its low toxicity and non-mutagenic nature make it a valuable tool for scientific research. Further research is needed to explore its potential applications in medicinal chemistry and to develop more efficient synthesis methods.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
(1-tert-butylazetidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWGGPWCDSSOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300289 | |
| Record name | (1-tert-butylazetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31247-31-1 | |
| Record name | NSC135855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-tert-butylazetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



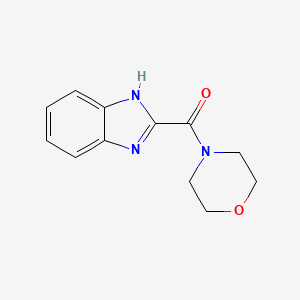
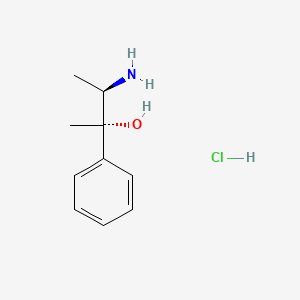
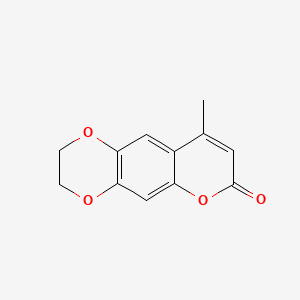
![(1E)-1-[(4-bromophenyl)methylene]indene](/img/structure/B1654985.png)
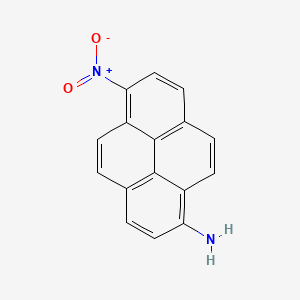

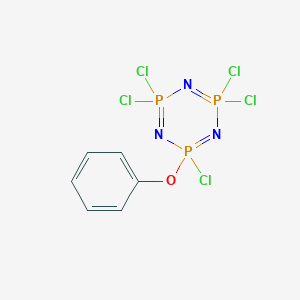
![2-(3-methylphenoxy)-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B1654991.png)

